molecular formula C22H22FNO3 B12194134 3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12194134
M. Wt: 367.4 g/mol
InChI Key: AUKTZQQRKDMJHX-UHFFFAOYSA-N
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Description

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethyl group, and a chromeno-oxazinone core

Preparation Methods

The synthesis of 3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps. The synthetic route often starts with the preparation of key intermediates, such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . These intermediates undergo a series of reactions, including condensation, cyclization, and functional group modifications, to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The chromeno-oxazinone core can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and composites.

Mechanism of Action

The mechanism of action of 3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22FNO3/c1-3-17-14(2)18-8-9-20-19(21(18)27-22(17)25)12-24(13-26-20)11-10-15-4-6-16(23)7-5-15/h4-9H,3,10-13H2,1-2H3

InChI Key

AUKTZQQRKDMJHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CCC4=CC=C(C=C4)F)OC1=O)C

Origin of Product

United States

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